1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol
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Overview
Description
1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a phenyl ring substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 4-(dimethylamino)phenylacetone, followed by reduction to yield the desired alcohol. The cyclopropanation can be achieved using reagents like diazomethane or Simmons-Smith reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, thiols, and amines
Major Products Formed:
Oxidation: 1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethanone
Reduction: 1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl group may influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
- 1-(4-(Dimethylamino)phenyl)ethanone
- 1-(4-(Dimethylamino)phenyl)propan-1-ol
- 1-(4-(Dimethylamino)phenyl)butan-1-ol
Comparison: 1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-[1-[4-(dimethylamino)phenyl]cyclopropyl]ethanol |
InChI |
InChI=1S/C13H19NO/c1-10(15)13(8-9-13)11-4-6-12(7-5-11)14(2)3/h4-7,10,15H,8-9H2,1-3H3 |
InChI Key |
IKSCZMLRIJYAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC=C(C=C2)N(C)C)O |
Origin of Product |
United States |
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